(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol
Description
BenchChem offers high-quality (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12-11(7-10(8-13)14-12)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPUVYUVPAHTIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(O1)CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377127 | |
| Record name | (2-Methyl-3-phenyl-1,2-oxazolidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19345-02-9 | |
| Record name | (2-Methyl-3-phenyl-1,2-oxazolidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility and Stability of (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol, a substituted tetrahydroisoxazole derivative. Recognizing the critical role these properties play in drug discovery and development, this document outlines both the theoretical underpinnings and practical, field-proven protocols for their assessment. Methodologies for kinetic and thermodynamic solubility determination, as well as a full suite of forced degradation studies, are presented with a focus on experimental design, causality, and data interpretation. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust physicochemical profile for isoxazole-based compounds and other novel chemical entities.
Introduction and Physicochemical Overview
(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol belongs to the class of isoxazole derivatives, which are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The molecule features a saturated tetrahydroisoxazole ring, which differentiates it from aromatic isoxazoles, and incorporates a phenyl group, a methyl group, and a hydroxymethyl functional group. These structural features are anticipated to govern its physicochemical properties, including solubility and stability.
The presence of the polar hydroxymethyl group and the nitrogen and oxygen heteroatoms in the ring suggests a degree of aqueous solubility through hydrogen bonding.[3] However, the nonpolar phenyl and methyl groups will contribute to its lipophilicity, potentially limiting its solubility in aqueous media.[4] A thorough understanding of this balance is paramount, as poor solubility can hinder absorption and bioavailability, leading to challenges in formulation and in-vivo studies.[5]
The stability of the tetrahydroisoxazole ring is another critical parameter. While generally stable, isoxazole rings can be susceptible to degradation under certain conditions, such as acid or base-catalyzed hydrolysis, oxidation, or photolysis.[6][7] Forced degradation studies are therefore essential to identify potential degradation pathways and develop stability-indicating analytical methods.[8][9][10]
This guide provides the necessary protocols to systematically investigate these properties, ensuring the generation of reliable and reproducible data crucial for advancing a compound through the development pipeline.
Aqueous Solubility Assessment
The determination of aqueous solubility is a cornerstone of early-stage drug development. Two key types of solubility are typically measured: kinetic and thermodynamic. Kinetic solubility is often used in high-throughput screening to quickly assess compounds, while thermodynamic solubility represents the true equilibrium solubility and is crucial for later-stage development.[11][12][13]
Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (typically DMSO) to an aqueous buffer.[13][14] This method is prone to supersaturation and precipitation over time but provides a rapid assessment for initial screening.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition to Buffer: Add the DMSO solutions to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a fixed ratio (e.g., 1:99 DMSO to buffer) to initiate precipitation.
-
Incubation: Shake the plate at room temperature for a defined period, typically 1-2 hours.[14]
-
Measurement: Measure the turbidity of each well using a laser nephelometer. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.
-
Data Analysis: Plot the nephelometry signal against the compound concentration to determine the solubility limit.
Thermodynamic Solubility Determination
Thermodynamic, or equilibrium, solubility is the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[5] The shake-flask method is the gold standard for this determination.[12]
-
Sample Preparation: Add an excess amount of solid (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11][14]
-
Phase Separation: After incubation, allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.45 µm filter.
-
Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.[5] Prepare a standard curve from a stock solution of known concentration.
-
Data Reporting: Report the solubility in µg/mL or µM at each pH and temperature.
Caption: Workflow for forced degradation studies.
Anticipated Stability Profile
Below is a summary of potential outcomes from the forced degradation studies.
| Stress Condition | Anticipated Degradation | Potential Degradation Pathway |
| Acid Hydrolysis (0.1 M HCl) | Minor degradation | Possible slow N-O bond cleavage in the ring. |
| Neutral Hydrolysis (Water) | Negligible | The compound is expected to be stable at neutral pH. |
| Base Hydrolysis (0.1 M NaOH) | Significant | Base-catalyzed hydrolysis leading to ring opening is a known pathway for some isoxazoles. [7] |
| Oxidation (3% H₂O₂) | Moderate | Oxidation at the nitrogen atom or other susceptible sites. |
| Thermal (80°C, solid) | Minor | The compound is likely to be thermally stable in its solid form. |
| Photolytic (ICH Q1B) | Moderate | Phenyl and isoxazole moieties may absorb UV light, leading to photodegradation. [6] |
Data is hypothetical and for illustrative purposes.
Conclusion
This technical guide has detailed a systematic and robust approach for the comprehensive evaluation of the solubility and stability of (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol. By implementing the described protocols for kinetic and thermodynamic solubility, alongside a thorough forced degradation program, researchers can generate the critical data necessary for informed decision-making in the drug discovery and development process. Adherence to these scientifically sound and field-proven methodologies will ensure a deep understanding of the compound's physicochemical properties, paving the way for successful formulation development and regulatory submissions.
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An In-Depth Technical Guide to the Synthesis and Structural Elucidation of (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol
This technical guide provides a comprehensive overview of the synthesis and detailed structural analysis of the novel heterocyclic compound, (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering field-proven insights and robust experimental protocols.
Introduction: The Significance of the Isoxazolidine Scaffold
The isoxazolidine ring is a privileged five-membered heterocyclic motif containing adjacent nitrogen and oxygen atoms. This structural unit is a cornerstone in medicinal chemistry, serving as a versatile building block for a wide array of biologically active molecules and natural products.[1][2] The inherent stereochemical complexity and the reactivity of the N-O bond make isoxazolidines valuable intermediates for the synthesis of more complex molecules, such as amino alcohols and various alkaloids.[3][4] The target molecule, (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol, incorporates key structural features—a defined stereochemistry, a phenyl group for potential aromatic interactions, and a primary alcohol for further functionalization—making it a compound of significant interest for library development in drug discovery programs.
Part 1: Strategic Synthesis via 1,3-Dipolar Cycloaddition
The most powerful and convergent strategy for the construction of the isoxazolidine ring is the 1,3-dipolar cycloaddition reaction.[2][5][6] This reaction involves the [3+2] cycloaddition of a nitrone (the 1,3-dipole) and a dipolarophile (typically an alkene or alkyne).[4] For the synthesis of (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol, a strategic disconnection points to N-methyl-C-phenylnitrone as the 1,3-dipole and allyl alcohol as the dipolarophile.
Diagram of the Synthetic Approach
Caption: Synthetic workflow for (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol.
Step 1: Synthesis of N-methyl-C-phenylnitrone (the 1,3-Dipole)
The synthesis of the nitrone intermediate is a critical first step. This is typically achieved through the condensation of an aldehyde with a hydroxylamine derivative.[7]
Experimental Protocol:
-
Reaction Setup: To a solution of benzaldehyde (1.0 eq) in dichloromethane (DCM), add N-methylhydroxylamine hydrochloride (1.1 eq) and sodium bicarbonate (1.2 eq).[7]
-
Reaction Conditions: Stir the mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The crude nitrone can be purified by recrystallization or column chromatography to yield N-methyl-C-phenylnitrone as a stable solid.
Step 2: 1,3-Dipolar Cycloaddition
The core isoxazolidine ring is formed in this step. The regioselectivity of the cycloaddition between a nitrone and a terminal alkene is a key consideration. Based on Frontier Molecular Orbital (FMO) theory, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrone typically governs the regiochemical outcome. For electron-rich or unconjugated alkenes like allyl alcohol, this generally leads to the formation of the 5-substituted isoxazolidine as the major product.[4][8] The use of a Lewis acid catalyst, such as magnesium bromide, has been shown to significantly enhance both the rate and stereoselectivity of cycloadditions involving allylic alcohols.[9]
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve N-methyl-C-phenylnitrone (1.0 eq) and allyl alcohol (1.2 eq) in a suitable solvent such as toluene or DCM.
-
Catalyst Addition: Add one equivalent of magnesium bromide-diethyl etherate to the reaction mixture.[9]
-
Reaction Conditions: Heat the reaction mixture to reflux (or a suitable temperature depending on the solvent) and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.[9]
-
Work-up and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to afford (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol.
Part 2: Rigorous Structural Elucidation
The unambiguous determination of the structure of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of isoxazolidine derivatives. Both ¹H and ¹³C NMR, along with 2D techniques such as COSY, HSQC, and HMBC, are essential for assigning the constitution and stereochemistry of the molecule.
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | ~4.0-4.2 | d | ~8-9 |
| H4a | ~2.0-2.2 | m | |
| H4b | ~2.5-2.7 | m | |
| H5 | ~4.5-4.7 | m | |
| CH₂OH | ~3.6-3.8 | m | |
| OH | Variable | br s | |
| N-CH₃ | ~2.7-2.9 | s | |
| Ar-H | ~7.2-7.4 | m |
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Carbon | Chemical Shift (δ, ppm) |
| C3 | ~70-75 |
| C4 | ~35-40 |
| C5 | ~78-83 |
| CH₂OH | ~62-67 |
| N-CH₃ | ~42-45 |
| Ar-C | ~125-140 |
Rationale for Spectral Predictions:
-
The protons on the isoxazolidine ring (H3, H4, and H5) will exhibit characteristic chemical shifts and coupling patterns that can be used to determine their relative stereochemistry.
-
The H3 proton, being adjacent to the phenyl group and the nitrogen atom, is expected to appear as a doublet.
-
The diastereotopic H4 protons will appear as multiplets, with their coupling constants to H3 and H5 providing crucial stereochemical information.
-
The H5 proton, adjacent to the oxygen atom and the hydroxymethyl group, will also be a multiplet.
-
The N-methyl group will be a sharp singlet.
-
The aromatic protons will appear in the typical aromatic region.
-
In the ¹³C NMR spectrum, the carbons of the isoxazolidine ring will appear in the range of 35-85 ppm, with C3 and C5 being the most downfield due to their attachment to heteroatoms.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a suitable technique for this polar molecule.
Predicted ESI-MS Data:
-
[M+H]⁺: Expected at m/z corresponding to the molecular weight of the compound plus one proton.
-
Key Fragmentation Pathways: A characteristic fragmentation of isoxazolidines is a retro-1,3-dipolar cycloaddition, which would result in the loss of the alkene and the regeneration of the nitrone.[10] Other fragmentations may include the loss of the hydroxymethyl group or cleavage of the phenyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Predicted IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (alcohol) | ~3300-3500 (broad) |
| C-H (aromatic) | ~3000-3100 |
| C-H (aliphatic) | ~2850-3000 |
| C=C (aromatic) | ~1450-1600 |
| C-O (alcohol) | ~1000-1100 |
| N-O (isoxazolidine) | ~1076-1183[11] |
The disappearance of the C=N band of the nitrone and the C=C band of the alkene in the product's IR spectrum provides strong evidence for the formation of the isoxazolidine ring.[11]
Diagram of the Elucidation Process
Caption: Workflow for the structural elucidation of the target compound.
Part 3: Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of the target molecule is confirmed by a cohesive set of data from multiple, independent analytical techniques. The predicted spectral data serves as a benchmark for the experimental results. Any significant deviation from these predictions would necessitate a re-evaluation of the synthetic outcome or the proposed structure. The regioselectivity of the cycloaddition is a critical aspect, and the predicted 5-substituted product can be unequivocally distinguished from the 4-substituted isomer by detailed analysis of the NMR data, particularly the coupling patterns of the ring protons.
Conclusion
This technical guide has outlined a robust and efficient strategy for the synthesis of (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol via a 1,3-dipolar cycloaddition reaction. Furthermore, a comprehensive analytical workflow has been detailed for the unambiguous structural elucidation of the target compound. The methodologies and insights provided are grounded in established chemical principles and supported by relevant literature, offering a reliable resource for researchers in the field.
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A Technical Guide to the Biological Activity of Novel Isoxazole Derivatives
Executive Summary
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone scaffold in modern medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its electron-rich aromatic nature and a weak, cleavable N-O bond, make it a versatile building block for designing novel therapeutic agents.[4][5] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the vast potential of novel isoxazole derivatives. We will explore their diverse pharmacological activities, delve into key mechanisms of action, present standardized experimental workflows for their evaluation, and discuss future perspectives in the field. The inherent structural versatility of the isoxazole moiety allows for extensive modification, leading to compounds with improved potency, reduced toxicity, and enhanced pharmacokinetic profiles.[1][6][7]
The Isoxazole Scaffold: A Privileged Structure in Drug Discovery
The isoxazole nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological effects.[2][3] This versatility stems from its electronic properties and the capacity for its derivatives to engage in various non-covalent interactions, such as hydrogen bonding and pi-pi stacking, with protein targets.[8] Many clinically successful drugs, including the anti-inflammatory agent Valdecoxib, the antirheumatic drug Leflunomide, and the antibiotic Cloxacillin, feature the isoxazole core, underscoring its therapeutic significance.[6][7][8]
The development of novel derivatives focuses on strategically modifying the substituents on the isoxazole ring to optimize target affinity, selectivity, and overall drug-like properties.[4][9]
Key Therapeutic Areas & Mechanisms of Action
Research has demonstrated that isoxazole derivatives exhibit a remarkable array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects.[3][5][10][11][12]
Anticancer Activity
Novel isoxazole derivatives have emerged as potent anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[13][14][15]
-
Mechanism of Action: A primary mechanism involves the inhibition of key proteins essential for cancer cell survival and proliferation.[13]
-
HSP90 Inhibition: Many isoxazole-based compounds, such as NVP-AUY922, are potent inhibitors of Heat Shock Protein 90 (HSP90).[13] HSP90 is a molecular chaperone required for the stability and function of numerous oncogenic proteins. Its inhibition leads to the degradation of these client proteins, triggering cell cycle arrest and apoptosis.
-
Tubulin Polymerization Inhibition: Certain derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization.[13] This action arrests cancer cells in the mitotic phase of the cell cycle, ultimately leading to apoptosis.[13]
-
Signaling Pathway Modulation: Isoxazole compounds can interfere with critical intracellular signaling pathways that are often dysregulated in cancer.[14] They have been shown to induce apoptosis and have demonstrated significant antiproliferative effects in various cancer cell lines, including breast, prostate, and pancreatic cancer.[13][16][17]
-
-
Illustrative Pathway: HSP90 Inhibition The following diagram illustrates the central role of HSP90 in cancer cell survival and its inhibition by isoxazole derivatives.
Caption: Inhibition of HSP90 by an isoxazole derivative.
Antimicrobial Activity
Isoxazole derivatives constitute a significant class of antimicrobial agents with efficacy against a broad range of bacteria and fungi.[10][12]
-
Antibacterial Activity: These compounds have shown potent activity against both Gram-positive and Gram-negative bacteria.[1] Structure-activity relationship (SAR) studies reveal that the presence of specific functional groups, such as methoxy or chloro groups on appended phenyl rings, can significantly enhance antibacterial potency.[1] Some derivatives have demonstrated efficacy comparable to or greater than conventional antibiotics like Ciprofloxacin.[6]
-
Antifungal Activity: Several novel isoxazole-based compounds have been identified as potent antifungal agents, particularly against Candida species.[18] A key advantage is their potential for selective activity, inhibiting fungal growth without harming beneficial microbiota like Lactobacillus.[18] Some derivatives are also effective at eradicating biofilms, a major challenge in treating persistent fungal infections.[18]
Anti-inflammatory Activity
A major therapeutic application of isoxazoles is in the management of inflammation.[4][19]
-
Mechanism of Action: The primary anti-inflammatory mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[4][19] By blocking COX-2, isoxazole derivatives prevent the synthesis of prostaglandins, key mediators of pain and inflammation.[4] This is the mechanism behind the well-known drug Valdecoxib.[6][7] Some derivatives also show inhibitory activity against lipoxygenase (LOX), another enzyme involved in the inflammatory cascade.[4]
Antiviral and Neuroprotective Potential
Emerging research highlights the promise of isoxazole derivatives in other critical therapeutic areas.
-
Antiviral Activity: Studies have identified isoxazole-based small molecules with potent antiviral activity against significant public health threats like the Zika virus (ZIKV).[20] These compounds represent promising leads for the development of much-needed specific therapeutics.[20]
-
Neuroprotective Activity: Isoxazole derivatives are being investigated for their potential to treat neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[15][21] Their proposed mechanisms include shielding neurons from oxidative stress and inflammation, which are key factors in the progression of these diseases.[15]
Experimental Workflows for Biological Evaluation
A systematic approach is crucial for evaluating the biological potential of novel isoxazole derivatives. The workflow typically progresses from initial high-throughput screening to more complex cellular and organismal models.
Caption: A typical workflow for isoxazole drug discovery.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a foundational colorimetric assay for assessing the metabolic activity of cells, serving as a proxy for cell viability and cytotoxicity. It is essential for initial screening of anticancer potential.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., PC3 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel isoxazole derivatives in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells.
-
Controls (Self-Validation):
-
Negative Control: Wells with cells treated only with the vehicle (e.g., DMSO-containing medium). Represents 100% viability.
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin). Validates assay sensitivity.
-
Blank Control: Wells with medium but no cells. Used for background subtraction.
-
-
Incubation: Remove the old medium from the wells and add the medium containing the compounds and controls. Incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Observe the formation of purple precipitates.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the negative control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Protocol: Antimicrobial Susceptibility Testing (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the isoxazole derivative in MHB.
-
Controls (Self-Validation):
-
Growth Control: A well containing only the bacterial inoculum in MHB (no compound). Must show turbidity.
-
Sterility Control: A well containing only MHB. Must remain clear.
-
Positive Control: A well series with a known antibiotic (e.g., Ciprofloxacin).
-
-
Inoculation: Add the standardized bacterial inoculum to all wells except the sterility control.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Acquisition: Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no turbidity is observed. A microplate reader can also be used to measure absorbance at 600 nm.
Data Summary: Representative Biological Activities
The following table summarizes the reported activities of various isoxazole derivatives from the literature, showcasing their potency across different biological targets.
| Compound Class | Target/Assay | Model System | Reported Activity (IC₅₀/MIC) | Reference |
| Isoxazole-Chalcones | Antibacterial | S. aureus | MIC = 1 µg/mL | [22] |
| Dihydropyrazoles (from Isoxazoles) | Antifungal | Candida sp. | IC₅₀ = 2 µg/mL | [22] |
| Dihydropyrazoles (from Isoxazoles) | Anticancer | Cancer Cell Line | IC₅₀ = 4 µg/mL | [22] |
| Fluorophenyl-isoxazole-carboxamides | Antioxidant (DPPH) | In Vitro | IC₅₀ = 0.45 µg/mL | [23] |
| 3-phenyl-5-furan isoxazoles | Anti-inflammatory | COX-2 Inhibition | IC₅₀ = 9.16 µM | [4] |
| Isoxazole-based small molecules | Antiviral (ZIKV) | In Vitro | Potent Activity (Specific IC₅₀ not stated) | [20] |
Challenges and Future Directions
While the therapeutic potential of isoxazole derivatives is vast, challenges remain in their development. Key areas for future research include:
-
Improving Selectivity: Designing derivatives that are highly selective for their intended target over related proteins to minimize off-target effects and toxicity.
-
Overcoming Resistance: In both oncology and infectious disease, developing compounds that can circumvent known resistance mechanisms is critical.
-
Pharmacokinetic Optimization: Enhancing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to ensure they are suitable for clinical development.
-
Multi-Targeted Therapies: Exploring the design of single isoxazole-based molecules that can modulate multiple targets simultaneously, which could be particularly effective for complex diseases like cancer.[9]
Conclusion
Novel isoxazole derivatives represent a highly promising and productive field of research in drug discovery. Their proven success in a wide range of therapeutic areas, combined with their synthetic tractability, ensures that the isoxazole scaffold will continue to be a source of innovative medicines.[5][19] The systematic application of the experimental workflows detailed in this guide will enable researchers to efficiently identify and optimize new lead compounds, paving the way for the next generation of isoxazole-based therapeutics to address unmet medical needs.[9]
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Arumugam, N., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry. Available at: [Link]
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An In-depth Technical Guide to the Stereoisomerism of (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol
This guide provides a comprehensive exploration of the stereochemical intricacies of (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol, a substituted isoxazolidine with significant potential in medicinal chemistry and drug development. Isoxazolidine scaffolds are prevalent in a variety of biologically active molecules, and understanding their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and optimizing therapeutic efficacy.[1] This document will delve into the synthesis, stereochemical diversity, and analytical methodologies for the separation and characterization of the stereoisomers of this target molecule, offering field-proven insights for researchers and drug development professionals.
Foundational Principles: Stereoisomerism in the Isoxazolidine Ring
The isoxazolidine ring is a five-membered saturated heterocycle containing adjacent nitrogen and oxygen atoms. The non-planar, puckered nature of this ring, coupled with the potential for substitution at various positions, gives rise to a rich stereochemical landscape. The primary method for synthesizing the isoxazolidine core is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition, between a nitrone and a dipolarophile (typically an alkene).[2][3] This reaction is a powerful tool for generating multiple stereocenters in a single, often stereocontrolled, step.[2]
The stereochemical outcome of the 1,3-dipolar cycloaddition is governed by the geometry of the transition state, which can be influenced by several factors including the nature of the substituents on both the nitrone and the alkene, the solvent, and the use of catalysts. Two primary approach geometries, endo and exo, lead to the formation of different diastereomers.
The Stereochemical Landscape of (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol
The target molecule, (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol, possesses three substituents on the isoxazolidine ring: a methyl group at the 2-position (on the nitrogen atom), a phenyl group at the 3-position, and a hydroxymethyl group at the 5-position. This substitution pattern results in two chiral centers at the C3 and C5 positions.
The number of possible stereoisomers for a molecule with 'n' chiral centers is 2n.[4] Therefore, for (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol, there are 22 = 4 possible stereoisomers. These exist as two pairs of enantiomers. The relationship between these stereoisomers is as follows:
-
Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. For our target molecule, the enantiomeric pairs are (3R, 5R) and (3S, 5S), and (3R, 5S) and (3S, 5R).
-
Diastereomers: Stereoisomers that are not mirror images of each other.[5] In this case, for example, the (3R, 5R) isomer is a diastereomer of the (3R, 5S) and (3S, 5R) isomers. The terms cis and trans are often used to describe the relative orientation of the substituents at C3 and C5.
Caption: Relationships between the four stereoisomers.
Synthesis and Stereochemical Control: The 1,3-Dipolar Cycloaddition Approach
The most direct synthetic route to (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol is the 1,3-dipolar cycloaddition of N-methyl-C-phenylnitrone with allyl alcohol.
Caption: Synthetic pathway to the target molecule.
The stereoselectivity of this reaction, meaning the preferential formation of one diastereomer over the other, is a critical consideration.
-
Thermal Cycloaddition: In the absence of a catalyst, the reaction often proceeds with low diastereoselectivity, yielding a mixture of cis and trans isomers.[6]
-
Lewis Acid Catalysis: The addition of a Lewis acid, such as magnesium bromide, can significantly enhance both the rate and the stereoselectivity of the cycloaddition.[6] The Lewis acid coordinates to the hydroxyl group of the allyl alcohol and the oxygen of the nitrone, leading to a more ordered transition state and favoring the formation of one diastereomer, often the trans product.[6]
Experimental Protocol: Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition
-
To a solution of N-methyl-C-phenylnitrone (1.0 eq) in a suitable aprotic solvent (e.g., toluene, THF) under an inert atmosphere, add allyl alcohol (1.2 eq).
-
Add a Lewis acid (e.g., MgBr₂·OEt₂, 1.0 eq) portion-wise at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of a suitable salt (e.g., NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the diastereomers.
The causality behind this experimental choice lies in the ability of the Lewis acid to pre-organize the reactants in the transition state, thereby lowering the activation energy for one diastereomeric pathway over the other.
Separation and Characterization of Stereoisomers
Once a mixture of stereoisomers is synthesized, their separation and characterization are essential for further studies.
Separation of Diastereomers
Diastereomers have different physical properties (e.g., melting point, boiling point, solubility, and chromatographic retention) and can therefore be separated by standard laboratory techniques such as:
-
Column Chromatography: As mentioned in the synthetic protocol, column chromatography on silica gel is a common method for separating diastereomers. The choice of eluent is crucial for achieving good separation.
-
Recrystallization: If the diastereomers are crystalline solids, fractional recrystallization can be an effective separation technique.
Separation of Enantiomers (Chiral Resolution)
Enantiomers have identical physical properties in an achiral environment, making their separation more challenging. Chiral resolution techniques are required to separate a racemic mixture into its constituent enantiomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for the analytical and preparative separation of enantiomers.[6] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based columns are often effective for the separation of isoxazolidine enantiomers.[4][7]
Table 1: Representative Chiral HPLC Separation Parameters
| Parameter | Value |
| Column | Chiralpak® IA (Amylose based) |
| Mobile Phase | n-Hexane/Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
-
Capillary Electrophoresis (CE): Chiral selectors, such as cyclodextrins, can be added to the background electrolyte in CE to achieve enantiomeric separation.[8]
Stereochemical Assignment
Determining the absolute and relative configuration of the stereoisomers is crucial.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative stereochemistry of diastereomers. The chemical shifts and coupling constants of the protons on the isoxazolidine ring are sensitive to their spatial orientation.[9] For instance, the coupling constant between the protons at C3, C4, and C5 can help to distinguish between cis and trans isomers. In many cases, the protons on the same side of the ring in a cis isomer will exhibit a larger coupling constant than in the corresponding trans isomer. Chiral solvating agents can be used in NMR to differentiate between enantiomers by inducing diastereomeric interactions that result in separate signals for the enantiomers.[3][10]
-
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule.[11] By analyzing the diffraction pattern of a single crystal of an enantiomerically pure compound, the precise three-dimensional arrangement of the atoms can be determined.[12]
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Methodological & Application
Elucidating the Potential of (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol in Asymmetric Synthesis
Introduction: The Promise of Isoxazoline Scaffolds in Stereoselective Synthesis
Isoxazole and its reduced form, isoxazoline, are privileged five-membered heterocyclic motifs that have garnered significant attention in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2][3] Their derivatives are integral to a wide range of pharmaceuticals exhibiting antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2] Beyond their therapeutic potential, the inherent stereochemistry of substituted isoxazolines makes them attractive candidates for applications in asymmetric synthesis.
(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol possesses key attributes that suggest its potential as a chiral auxiliary:
-
A Rigid Chiral Backbone: The tetrahydroisoxazole ring provides a conformationally restricted scaffold. The stereocenters at positions 3 and 5, along with the N-methyl group, can create a well-defined chiral environment.
-
A Handle for Substrate Attachment: The primary alcohol functionality serves as a convenient point of attachment for a prochiral substrate via esterification.
-
Facile Cleavage: The resulting ester linkage can be readily cleaved under mild conditions after the asymmetric transformation, allowing for the recovery of the chiral auxiliary and the isolation of the enantioenriched product.
Conceptual Application: Asymmetric Alkylation of a Prochiral Enolate
A primary application for a chiral auxiliary like (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol would be to direct the stereoselective alkylation of a carboxylic acid derivative. In this hypothetical application, the chiral auxiliary is first attached to a prochiral carboxylic acid, and the resulting ester is then subjected to enolization and subsequent alkylation. The steric bulk of the chiral auxiliary is expected to shield one face of the enolate, leading to a diastereoselective alkylation.
The general workflow for such a process is outlined below:
Figure 1: Hypothetical workflow for the application of (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol as a chiral auxiliary in asymmetric alkylation.
Detailed Hypothetical Protocol: Asymmetric Alkylation of Propanoic Acid
This protocol describes a hypothetical procedure for the use of (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol as a chiral auxiliary in the asymmetric alkylation of propanoic acid with benzyl bromide.
Part A: Synthesis of the Chiral Ester
-
Reagents and Materials:
-
(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol (1.0 eq)
-
Propanoyl chloride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen inlet
-
-
Procedure:
-
To a solution of (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine.
-
Slowly add propanoyl chloride and stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure chiral ester.
-
Part B: Diastereoselective Alkylation
-
Reagents and Materials:
-
Chiral ester from Part A (1.0 eq)
-
Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene (1.1 eq)
-
Benzyl bromide (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen inlet
-
Dry ice/acetone bath
-
-
Procedure:
-
Dissolve the chiral ester in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution and stir for 30 minutes at -78 °C to form the enolate.
-
Add benzyl bromide and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the alkylated chiral ester. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC.
-
Part C: Cleavage of the Chiral Auxiliary
-
Reagents and Materials:
-
Alkylated chiral ester from Part B (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
-
Procedure:
-
Dissolve the alkylated chiral ester in a mixture of THF and water.
-
Add LiOH and stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture with 1 M HCl to pH ~2.
-
Extract the aqueous layer with ethyl acetate (3x).
-
The aqueous layer will contain the protonated chiral auxiliary, which can be recovered by basification and extraction.
-
Combine the organic layers containing the enantioenriched carboxylic acid, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The enantiomeric excess of the product can be determined by chiral HPLC or by conversion to a diastereomeric derivative.
-
Mechanistic Rationale for Stereoselectivity
The stereochemical outcome of the alkylation reaction is dictated by the facial selectivity imposed by the chiral auxiliary. The bulky phenyl and methyl groups on the tetrahydroisoxazole ring are expected to create a sterically hindered environment on one face of the enolate. The incoming electrophile (benzyl bromide) will preferentially approach from the less hindered face, leading to the formation of one diastereomer in excess.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review | MDPI [mdpi.com]
Application Notes & Protocols: A Researcher's Guide to In Vivo Evaluation of Isoxazole-Based Compounds
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structure that confers unique physicochemical properties.[1] This scaffold is considered a "privileged" structure in medicinal chemistry due to its metabolic stability and its ability to serve as a versatile pharmacophore, engaging in various non-covalent interactions with biological targets.[2] Consequently, isoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, antimicrobial, and neuroprotective effects.[1][2][3][4][5][6]
While in vitro assays are indispensable for initial screening and mechanistic studies, they cannot fully recapitulate the complex biological environment of a living organism. Therefore, in vivo testing in appropriate animal models is a critical, mandatory step in the preclinical development pipeline.[7][8] These studies are essential for evaluating the efficacy, pharmacokinetics (PK), absorption, distribution, metabolism, excretion (ADME), and overall safety profile of a lead compound.[9][10]
This guide provides a framework and detailed protocols for the in vivo evaluation of novel isoxazole-based compounds. It is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure robust, reproducible, and ethically sound research. All animal studies must be conducted in compliance with institutional and national guidelines and with prior approval from an Institutional Animal Care and Use Committee (IACUC).[11][12] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be the ethical bedrock of all experimental designs.[13]
Part 1: Pre-Experimental Design and Compound Formulation
The success of any in vivo study hinges on meticulous planning and preparation before the first animal is dosed. Overlooking this phase can lead to confounding results and wasted resources.
Causality Behind the Choices:
-
Compound Purity: Impurities can have their own biological effects, leading to false positives or unexpected toxicity. Purity should be >95% as determined by methods like HPLC and NMR.
-
Vehicle Selection: The vehicle (the liquid used to dissolve or suspend the drug) must be inert and non-toxic at the administered volume. The choice of vehicle is dictated by the compound's solubility. A poorly chosen vehicle can cause local irritation, stress to the animal, or poor drug absorption, compromising the study's integrity. Common vehicles include saline, phosphate-buffered saline (PBS), carboxymethylcellulose (CMC), and solutions containing DMSO, PEG400, or Tween 80 (use of organic solvents should be minimized and justified).
-
Dose Rationale: Doses are typically extrapolated from in vitro IC50 or EC50 values. Initial dose-ranging finding (DRF) studies in a small number of animals are crucial to identify a well-tolerated and potentially efficacious dose range, preventing widespread toxicity or lack of effect in the main study.
Part 2: Selecting the Right Animal Model
The choice of animal model is fundamentally linked to the therapeutic hypothesis being tested. A model that accurately mimics the human disease state is essential for generating clinically relevant data.[10] Isoxazole's diverse activities necessitate a range of models.
| Therapeutic Area | Common Animal Model(s) | Rationale & Key Considerations | Example Isoxazole Application | Primary Readouts |
| Anti-inflammatory | Carrageenan-Induced Paw Edema (Rat/Mouse)[5][14] | Acute, non-immune inflammation model. Rapid, reproducible, and excellent for screening COX inhibitors. | COX-2 Inhibition[1] | Paw Volume (Plethysmometry), Histopathology, Cytokine Levels |
| Xylene-Induced Ear Edema (Mouse)[5] | Model of acute inflammation and vascular permeability. | Topical Anti-inflammatory | Ear Thickness, Myeloperoxidase (MPO) Activity | |
| Oncology | Subcutaneous Xenograft (Immunocompromised Mice) | Human tumor cells (e.g., A375, MCF-7) are grown in mice lacking an adaptive immune system.[15] | Cytotoxicity, HSP90 Inhibition[4][16] | Tumor Volume, Body Weight, Survival, Biomarker Analysis |
| Syngeneic Model (Immunocompetent Mice) | Mouse tumor cells are implanted in mice with the same genetic background, preserving the immune system. | Immunomodulation | Tumor Growth, Immune Cell Infiltration (Flow Cytometry), Cytokine Profile | |
| Antioxidant | Systemic Oxidative Stress (Mouse/Rat) | Oxidative stress induced by agents like CCl4 or LPS. | Free Radical Scavenging[3] | Total Antioxidant Capacity (TAC) in blood, Malondialdehyde (MDA) levels, Glutathione (GSH) levels |
| Antimicrobial | Wound/Burn Infection Model (Mouse/Rat) | A wound is created and inoculated with bacteria (e.g., S. aureus, P. aeruginosa).[17] | Topical Antimicrobial[17][18] | Bacterial Load (CFU counts), Wound Healing Rate, Histology |
| Thigh Infection Model (Mouse) | Localized, deep-seated infection model. | Systemic Antibacterial | Bacterial Load in Muscle Tissue |
Part 3: Detailed Experimental Protocols
The following protocols are detailed, self-validating systems. Each includes control groups (vehicle, positive control) to ensure that the observed effects are due to the test compound and not the experimental procedure itself.
Protocol 1: Anti-Inflammatory Activity via Carrageenan-Induced Paw Edema in Rats
This model is a gold standard for evaluating acute anti-inflammatory agents.[5][19] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of drug effects on mediators like histamine, serotonin, and prostaglandins.
Step-by-Step Methodology:
-
Animals: Use male or female Wistar albino rats (150-200 g).[14] House them in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least 7 days to acclimatize.[3][14]
-
Grouping: Randomly assign animals to experimental groups (n=6-8 per group is standard for statistical power).
-
Group 1 (Vehicle Control): Receives the vehicle (e.g., 1% CMC).
-
Group 2 (Positive Control): Receives a standard anti-inflammatory drug (e.g., Diclofenac Sodium, 10 mg/kg).
-
Groups 3-5 (Test Groups): Receive the isoxazole compound at low, medium, and high doses.
-
-
Baseline Measurement: Before any treatment, measure the volume of the right hind paw of each rat using a digital plethysmometer. This is the 0-hour reading.
-
Compound Administration: Administer the vehicle, positive control, or isoxazole compound by the chosen route (e.g., oral gavage).[20] The volume is typically 5-10 mL/kg for rats.[21]
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[5]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point: (Paw volume at time t) - (Baseline paw volume).
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
-
Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to determine statistical significance.
-
Protocol 2: Anticancer Efficacy in a Subcutaneous Melanoma Xenograft Model
This model is widely used to assess the ability of a compound to inhibit tumor growth in vivo.[15] It uses immunocompromised mice, which allows human cancer cells to grow without being rejected by the mouse's immune system.
Step-by-Step Methodology:
-
Animals: Use athymic nude mice (e.g., NU/J strain), 6-8 weeks old. Maintain them in a sterile environment (autoclaved cages, bedding, food, and water) to prevent infection.
-
Cell Culture: Culture human melanoma cells (e.g., A375) under standard conditions.[15] Harvest cells during the logarithmic growth phase and ensure high viability (>95%).
-
Tumor Implantation: Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor establishment. Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor animals daily. Once tumors become palpable, measure their dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group).
-
Group 1 (Vehicle Control): Receives the formulation vehicle.
-
Group 2 (Positive Control): Receives a standard-of-care chemotherapy agent for melanoma (e.g., Dacarbazine).
-
Groups 3-4 (Test Groups): Receive the isoxazole compound at two different doses.
-
-
Dosing and Monitoring: Administer the treatments according to a defined schedule (e.g., once daily, 5 days a week) via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Throughout the study, monitor tumor volume, body weight (as an indicator of toxicity), and clinical signs of distress.
-
Endpoints: The study is terminated when tumors in the control group reach a maximum ethical size (e.g., 1500-2000 mm³) or after a fixed duration.
-
Primary Endpoint: Tumor Growth Inhibition (TGI).
-
Secondary Endpoints: Body weight change, survival analysis, collection of tumors and organs for histopathology and biomarker analysis (e.g., target engagement, apoptosis markers).
-
Part 4: Pharmacokinetic (PK) and Safety Assessment
A compound can be highly effective in a disease model but fail if it has a poor PK profile or is toxic. A preliminary PK and safety assessment is therefore essential.
Protocol 3: Single-Dose Pharmacokinetic Study in Rats
This study determines the basic ADME properties of the isoxazole compound.[22]
Step-by-Step Methodology:
-
Animals: Use cannulated rats (e.g., with a jugular vein cannula) to allow for serial blood sampling without repeatedly stressing the animal. Wistar or Sprague-Dawley rats are common.[22]
-
Grouping and Dosing:
-
Group 1 (Intravenous, IV): Administer the compound as an IV bolus (e.g., 1-2 mg/kg) to determine 100% bioavailability parameters.
-
Group 2 (Oral, PO): Administer the compound by oral gavage (e.g., 10 mg/kg) to assess oral absorption.
-
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) via the cannula at specific time points: pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.[22] Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place them on ice.
-
Sample Processing: Centrifuge the blood to separate plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the isoxazole compound in the plasma samples using a validated bioanalytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[22]
-
Data Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) on the plasma concentration-time data.
Key Pharmacokinetic Parameters:
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax | Indicates the speed of absorption. |
| AUC (0-t) | Area Under the Curve from time 0 to the last measurement | Represents total drug exposure over time. |
| t½ | Half-life | The time it takes for the plasma concentration to decrease by half; determines dosing interval. |
| F% | Absolute Bioavailability | The fraction of the oral dose that reaches systemic circulation ([AUC_oral / AUC_IV] * [Dose_IV / Dose_oral] * 100). |
Conclusion
The in vivo assessment of isoxazole-based compounds is a complex but essential phase of drug development. A logical, stepwise approach, beginning with careful pre-experimental planning and followed by the selection of disease-relevant animal models, is paramount. The detailed protocols provided herein for inflammation and oncology serve as a robust starting point. By integrating efficacy studies with early pharmacokinetic and safety evaluations, researchers can build a comprehensive data package that validates their therapeutic hypothesis and confidently advances promising isoxazole candidates toward clinical trials. The ultimate goal is to translate the chemical versatility of the isoxazole scaffold into tangible therapeutic benefits for patients.
References
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Al-Hourani, B. et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. Available at: [Link]
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Chopra, B. et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Chemical Methodologies. Available at: [Link]
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Mathew, B. et al. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology. Available at: [Link]
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Popiołek, Ł. et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. MDPI. Available at: [Link]
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Finotto, C. et al. (2018). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. ResearchGate. Available at: [Link]
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Gornowicz, A. et al. (2021). Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. National Institutes of Health. Available at: [Link]
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Kumar, M. et al. (2022). A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. Available at: [Link]
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Kratochvíl, M. et al. (2023). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. National Institutes of Health. Available at: [Link]
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Mączyński, M. et al. (2016). Anti-inflammatory properties of an isoxazole derivative - MZO-2. PubMed. Available at: [Link]
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European Medicines Agency. (2025). Ethical use of animals in medicine testing. European Medicines Agency. Available at: [Link]
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Sethi, P. et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. Available at: [Link]
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Turner, P. V. et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS. Available at: [Link]
-
Singh, S. et al. (2023). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. National Institutes of Health. Available at: [Link]
-
Yaichkov, I. et al. (2023). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Available at: [Link]
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Kumar, M. et al. (2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. PubMed. Available at: [Link]
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Akhtar, A. (2015). The flaws and human harms of animal experimentation. Cambridge Quarterly of Healthcare Ethics. Available at: [Link]
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NAMSA. (2023). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. Available at: [Link]
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ResearchGate. (n.d.). Biologically active drugs containing isoxazole moiety. ResearchGate. Available at: [Link]
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University of Iowa. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Research A-Z. Available at: [Link]
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Zúñiga-Hernández, J. et al. (2023). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson’s Disease Model. MDPI. Available at: [Link]
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University of Colorado Boulder. (n.d.). IACUC Routes of Administration Guidelines. Research & Innovation Office. Available at: [Link]
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Scholars Research Library. (n.d.). Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library. Available at: [Link]
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The National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research. Forskningsetikk. Available at: [Link]
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U.S. Food and Drug Administration. (2013). Preclinical Assessment of Investigational Cellular and Gene Therapy Products. FDA. Available at: [Link]
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U.S. Food and Drug Administration. (2013). Guidance for Industry: Preclinical Assessment of Investigational Cellular and Gene Therapy Products. FDA. Available at: [https://www.fda.gov/files/vaccines, blood & biologics/published/Guidance-for-Industry--Preclinical-Assessment-of-Investigational-Cellular-and-Gene-Therapy-Products.pdf]([Link], blood & biologics/published/Guidance-for-Industry--Preclinical-Assessment-of-Investigational-Cellular-and-Gene-Therapy-Products.pdf)
-
The Association of the British Pharmaceutical Industry. (n.d.). The use of animals in pharmaceutical research. ABPI. Available at: [Link]
-
Popiołek, Ł. et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. PubMed. Available at: [Link]
-
Freyr. (n.d.). Pre-Clinical Trials: USFDA Regulations to be Followed. Freyr. Available at: [Link]
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Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute. Available at: [Link]
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Troubleshooting & Optimization
overcoming solubility issues of (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol in assays
Technical Support Center: (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol
A Guide to Overcoming Solubility Challenges in Preclinical Assays
From the Desk of the Senior Application Scientist:
Welcome, researchers. This guide is designed to serve as a dedicated resource for scientists and drug development professionals encountering solubility issues with (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol and structurally similar small molecules. The compound's isoxazole core and phenyl substitution suggest a hydrophobic character, a common feature of modern therapeutic candidates that often leads to poor aqueous solubility. This, in turn, can generate unreliable or misleading data in a variety of critical assays.
This document provides a logical, tiered approach to troubleshooting these issues, moving from fundamental characterization to advanced formulation strategies. Our goal is to empower you with the causal understanding and practical protocols needed to ensure your compound remains in solution, yielding accurate and reproducible results.
Section 1: Frequently Asked Questions (FAQs) - Initial Assessment & Basic Troubleshooting
Q1: My compound precipitated upon dilution into my aqueous assay buffer. What is the underlying cause?
A1: This is a classic sign of a compound exceeding its thermodynamic solubility limit in the final assay medium. Your compound, (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol, is likely dissolved at a high concentration in a strong organic solvent, such as 100% Dimethyl Sulfoxide (DMSO), to create a stock solution. When this concentrated stock is diluted into an aqueous buffer (a poor solvent for the compound), the solvent environment abruptly changes polarity. The organic solvent is diluted, and the compound is exposed to water. If the final concentration is above its maximum solubility in the buffer-cosolvent mix, the compound molecules will aggregate and precipitate out of the solution. This process is often referred to as "crashing out."
Q2: What is the critical first step to systematically address the solubility of a new compound like this?
A2: The foundational step is to determine the compound's apparent solubility in your specific assay buffer. Do not rely solely on theoretical predictions. This empirical data will define your experimental concentration window and guide your entire solubilization strategy. A simple protocol involves preparing a supersaturated solution and measuring the concentration of the dissolved compound after equilibrium is reached. This value provides a quantitative baseline for all subsequent optimization efforts.
Q3: What are the most common organic solvents for stock solutions? What are their pros and cons?
A3: The choice of a primary stock solvent is critical. While the goal is to fully dissolve the compound at a high concentration, the solvent must also be compatible with your downstream assay. DMSO is the most common choice due to its powerful solubilizing ability for a wide range of compounds. However, it is not inert and can interfere with assays.
| Solvent | Pros | Cons & Assay Considerations |
| Dimethyl Sulfoxide (DMSO) | - Excellent solubilizing power for many hydrophobic compounds. - Miscible with water. | - Can be cytotoxic at concentrations >0.5%-1% in many cell lines.[1][2][3] - May interfere with enzyme activity or protein stability.[4] - Can influence reactive oxygen species (ROS) measurements.[4] |
| Ethanol (EtOH) | - Good solvent for moderately nonpolar compounds. - Less toxic than methanol. - Readily available and volatile. | - Lower solubilizing power than DMSO for highly hydrophobic molecules. - Can affect cell membrane integrity and enzyme kinetics. - Potential for evaporation from stock solutions. |
| Methanol (MeOH) | - Stronger solvent than ethanol for some compounds.[5] - Completely miscible with water.[6][7] | - Higher toxicity than ethanol; can be metabolized to formaldehyde in cells. - Can denature proteins at higher concentrations. |
| Polyethylene Glycol 400 (PEG 400) | - Good solubilizing power and low toxicity.[8] - Can act as a co-solvent to improve aqueous solubility.[9] | - High viscosity can make pipetting difficult. - May interfere with certain assay readouts (e.g., fluorescence). |
Expert Recommendation: Always start with 100% DMSO for your highest concentration stock solution (e.g., 10-50 mM). Crucially, you must then run a solvent tolerance experiment for your specific assay system to determine the maximum final concentration of DMSO that does not produce confounding biological or chemical effects. For most cell-based assays, this is typically ≤0.5%.[1][10]
Section 2: Troubleshooting Workflow & Intermediate Strategies
If basic dilution fails, a systematic approach is necessary. The following workflow provides a decision-making framework for selecting an appropriate solubilization strategy.
Caption: A decision tree for troubleshooting compound solubility issues.
Q4: How does a co-solvent work and which one should I choose?
A4: A co-solvent is a water-miscible organic solvent that you add to your aqueous buffer to increase its overall polarity, making it more "friendly" to your hydrophobic compound.[8][11][12] By reducing the polarity of the water-based solvent system, co-solvents can help keep your compound dissolved.[11]
The selection process is empirical. Start with less aggressive, generally biocompatible co-solvents.
-
Polyethylene Glycols (e.g., PEG 300, PEG 400): Often effective and well-tolerated in many systems.[5]
-
Propylene Glycol (PG): Another common choice with a good safety profile.[5]
-
Glycerin: Less effective as a solubilizer than PEG or PG but can be useful in some formulations.[8]
Crucial Control: You must run a vehicle control containing the same concentration of the co-solvent(s) in your assay to ensure it does not independently affect your experimental outcome.
Q5: Can I use pH modification to improve solubility?
A5: Yes, if your compound has an ionizable functional group. The solubility of many compounds is strongly dependent on pH.[13][14] If (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol or a related analogue has an acidic or basic center, altering the pH of the buffer can convert the molecule into its more soluble salt form.[15]
-
For a basic compound: Lowering the pH (making the buffer more acidic) will protonate the basic group, forming a more soluble cation.
-
For an acidic compound: Raising the pH (making the buffer more basic) will deprotonate the acidic group, forming a more soluble anion.
Causality: The ionized (charged) form of a molecule is generally much more polar and thus more soluble in aqueous media than the neutral form. However, you must first confirm that changing the buffer pH will not negatively impact your assay's biology (e.g., enzyme activity, cell viability, protein stability).[16][17]
Section 3: Advanced Solubilization Strategies
If co-solvents and pH adjustments are insufficient or incompatible with your assay, more advanced excipients can be employed.
Issue: My compound still precipitates, even with 1% DMSO and 5% PEG 400.
Solution 1: Using Surfactants
Mechanism: Surfactants (or detergents) are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, CMC), form microscopic spheres called micelles. These micelles have a hydrophobic interior and a hydrophilic exterior. Your poorly soluble compound can partition into the hydrophobic core, while the hydrophilic shell keeps the entire micelle dissolved in the aqueous buffer.[18]
Recommended Surfactants:
-
Polysorbate 20 (Tween-20) & Polysorbate 80 (Tween-80): Non-ionic, generally biocompatible surfactants used widely in pharmaceutical formulations.[18][19] They can prevent aggregation and improve the stability of proteins and particles.[20][21][22]
-
Pluronic F-68: Another non-ionic copolymer with low toxicity, often used in cell culture applications.
| Excipient | Typical Starting Concentration (in final assay buffer) | Key Considerations |
| Tween-20 / Tween-80 | 0.01% - 0.1% (w/v) | Can interfere with assays involving protein-protein interactions or membrane dynamics.[23] Always test vehicle control. |
| Pluronic F-68 | 0.02% - 0.1% (w/v) | Generally very gentle on cells. |
| HP-β-Cyclodextrin | 1 mM - 10 mM | Can sometimes extract cholesterol from cell membranes at high concentrations. |
Solution 2: Employing Cyclodextrins
Mechanism: Cyclodextrins (CDs) are bucket-shaped cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[24][25][26] A poorly soluble "guest" molecule like yours can become encapsulated within the "host" CD's non-polar interior, forming a stable, water-soluble inclusion complex.[24][27][] This is a powerful method for significantly increasing the apparent water solubility of many drugs.[24][27]
Recommended Cyclodextrin:
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity compared to natural beta-cyclodextrin.[24][27]
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Section 4: Key Experimental Protocols
Protocol 1: Determining Apparent Solubility
-
Preparation: Add an excess amount of your solid compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of your final assay buffer in a microcentrifuge tube.
-
Equilibration: Vortex the tube vigorously for 1-2 minutes. Place the tube on a rotator or shaker at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.
-
Separation: Centrifuge the suspension at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet all undissolved solid.
-
Sampling: Carefully collect a known volume of the clear supernatant. Be extremely careful not to disturb the pellet.
-
Quantification: Dilute the supernatant in a suitable solvent (e.g., acetonitrile or methanol) and determine the compound's concentration using a validated analytical method, such as HPLC-UV or LC-MS. This concentration is the apparent solubility.
Protocol 2: Vehicle Tolerance & Control Testing
-
Objective: To determine the highest concentration of your solvent/excipient mixture (the "vehicle") that does not interfere with the assay readout.
-
Preparation: Prepare a dilution series of your vehicle in the assay buffer. For example, if you plan to use up to 1% DMSO and 0.1% Tween-20, prepare wells with 1%, 0.5%, 0.2%, 0.1%, etc., of a 100x stock of this vehicle.
-
Execution: Run your standard assay protocol using these vehicle dilutions in place of your compound. Include a "no vehicle" control (buffer only).
-
Analysis: Compare the assay signal from the vehicle-containing wells to the "no vehicle" control. The highest concentration that shows no statistically significant difference from the control is your maximum tolerated vehicle concentration. This is a mandatory control for every experiment.
References
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Gould, S., & Scott, R. C. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
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Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
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Adejokun, D. A., & Nokhodchi, A. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]
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de Medeiros, V. M. C., et al. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health. [Link]
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Wang, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
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Patel, J., & Patel, A. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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Bergström, C. A., & Avdeef, A. (2019). The composite solubility versus pH profile and its role in intestinal absorption prediction. Journal of Pharmaceutical Sciences. [Link]
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ResearchGate. (2015). Tween 20-dependent non-specific binding is facilitated by polyethylene glycol. ResearchGate. [Link]
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ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]
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Babu, P. R. S., & Rao, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. [Link]
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SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
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ResearchGate. (2019). The composite solubility versus pH profile and its role in intestinal absorption prediction. ResearchGate. [Link]
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Artemis Dx. (n.d.). The Use of Surfactants in Lateral Flow Assays: Part 2. Artemis Dx. [Link]
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Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. [Link]
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NCERT. (n.d.). SYSTEMATIC QUALITATIVE ANALYSIS. NCERT. [Link]
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ResearchGate. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. ResearchGate. [Link]
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ResearchGate. (2012). Aqueous and cosolvent solubility data for drug-like organic compounds. ResearchGate. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Global Research Online. [Link]
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Quora. (2017). What effects does DMSO have on cell assays?. Quora. [Link]
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Solubility of Things. (n.d.). Importance of pH in Chemistry and Biology. Solubility of Things. [Link]
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Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
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PubMed. (2013). Polysorbate 20 prevents the precipitation of a monoclonal antibody during shear. PubMed. [Link]
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Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. [Link]
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Journal of Innovations in Pharmaceutical and Biological Sciences. (2015). Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug. jipbs. [Link]
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National Institutes of Health. (2019). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. National Institutes of Health. [Link]
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Cycloaddition Reactions: A Technical Support Center for Minimizing Side-Product Formation
Welcome to the Technical Support Center for Cycloaddition Reactions. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their cycloaddition protocols and minimize the formation of unwanted side-products. Cycloaddition reactions are powerful tools for the synthesis of cyclic molecules, offering high stereocontrol and atom economy.[1] However, achieving high yields of the desired product often requires careful control of reaction parameters to suppress competing reaction pathways. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of these reactions and enhance the efficiency of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side-products in Diels-Alder reactions and how can I avoid them?
A1: Diels-Alder reactions, a cornerstone of [4+2] cycloadditions, can be plagued by several side-products.[2][3] The most common issues include the formation of regioisomeric and stereoisomeric (endo/exo) byproducts, as well as polymerization of the diene or dienophile.
-
Regioisomers: The formation of regioisomers is a frequent challenge when using unsymmetrical dienes and dienophiles. The regioselectivity is governed by the electronic properties and orbital coefficients of the reactants. To favor the formation of a single regioisomer, consider the following:
-
Lewis Acid Catalysis: Lewis acids can enhance the polarization of the dienophile, leading to a greater difference in the energies of the transition states for the formation of the different regioisomers.[1][3]
-
Solvent Choice: The polarity of the solvent can influence the regioselectivity of the reaction. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) can help identify optimal conditions.
-
Computational Modeling: Density Functional Theory (DFT) calculations can be a powerful tool to predict the favored regioisomer by analyzing the frontier molecular orbitals (HOMO and LUMO) of the reactants.[4][5]
-
-
Stereoisomers (Endo/Exo): The Diels-Alder reaction typically favors the formation of the endo product due to secondary orbital interactions. However, the exo product can be thermodynamically more stable and may become the major product under conditions of high temperature or prolonged reaction times, which can allow for a retro-Diels-Alder reaction and subsequent isomerization. To maximize the yield of the desired stereoisomer:
-
Kinetic Control: Running the reaction at lower temperatures will favor the kinetically preferred endo product.
-
Catalysis: Chiral catalysts can be employed to selectively favor the formation of one stereoisomer.[6]
-
-
Polymerization: Dienes and activated dienophiles can undergo polymerization, especially at elevated temperatures.[7] To mitigate this:
-
Use of Inhibitors: Small amounts of radical inhibitors, such as hydroquinone or TEMPO, can be added to the reaction mixture to suppress polymerization.[7]
-
Controlled Addition: Slowly adding one of the reactants to the reaction mixture can help maintain a low concentration and reduce the rate of polymerization.
-
Lower Reaction Temperature: Whenever possible, conducting the reaction at a lower temperature will decrease the rate of polymerization.
-
Q2: I am observing low diastereoselectivity in my [3+2] cycloaddition. What factors should I investigate?
A2: [3+2] cycloaddition reactions, such as those involving azomethine ylides or nitrones, are powerful methods for constructing five-membered heterocyclic rings.[1][8] Achieving high diastereoselectivity is often crucial for their synthetic utility. Several factors can influence the stereochemical outcome:
-
Catalyst System: The choice of catalyst and ligand is paramount. Chiral metal complexes, such as those based on silver or copper, can create a chiral environment that directs the approach of the dipole and dipolarophile, leading to high diastereoselectivity.[9][10]
-
Solvent Effects: The solvent can play a significant role in stabilizing or destabilizing the transition states leading to different diastereomers. A systematic screen of solvents with varying polarities and coordinating abilities is recommended.
-
Substrate Control: The inherent stereochemistry of the reactants can direct the stereochemical outcome of the cycloaddition. The use of chiral auxiliaries on either the dipole or the dipolarophile is a common strategy to induce diastereoselectivity.
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
Q3: My [2+2] photocycloaddition is giving a low yield. What are the likely causes and solutions?
A3: Photochemical [2+2] cycloadditions are valuable for synthesizing four-membered rings.[1] Low yields can often be attributed to inefficient light absorption, competing photochemical pathways, or product decomposition.
-
Wavelength of Light: Ensure that the wavelength of the UV light source corresponds to the absorption maximum of the chromophore in your reacting alkene. Mismatched wavelengths will lead to inefficient excitation.
-
Quantum Yield: Some photochemical reactions have inherently low quantum yields. In such cases, prolonged irradiation times or the use of a more powerful light source may be necessary.
-
Side Reactions: Competing reactions such as E/Z isomerization of the alkene or photodecomposition can reduce the yield of the desired cycloadduct. Using a photosensitizer can sometimes help to selectively populate the desired excited state and minimize side reactions.
-
Product Instability: The four-membered ring products can be strained and may undergo photochemical or thermal cycloreversion. It is important to monitor the reaction progress and stop it once the maximum concentration of the product is reached. Running the reaction at a lower temperature can also help to minimize product decomposition.
Troubleshooting Guides
This section provides systematic approaches to address common problems encountered during cycloaddition reactions.
Issue 1: Low or No Product Formation
A common frustration in synthetic chemistry is the failure of a reaction to yield the desired product. The following guide provides a logical workflow to diagnose and resolve this issue.
Troubleshooting Workflow for Low/No Yield
Caption: A troubleshooting workflow for low or no product yield in cycloaddition reactions.
Step-by-Step Protocol:
-
Verify Reagent Quality and Purity:
-
Action: Confirm the identity and purity of your starting materials using techniques like NMR, GC-MS, or elemental analysis. Impurities can inhibit the reaction or lead to side-products.
-
Causality: Many cycloaddition reactions are sensitive to impurities. For example, residual acid or base can catalyze unintended side reactions.
-
-
Confirm Reaction Conditions:
-
Action: Double-check the reaction temperature, pressure, and atmosphere. Ensure that the reaction is being conducted under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to air or moisture.
-
Causality: Oxygen can initiate radical polymerization of dienes and alkenes.[11] Water can hydrolyze sensitive functional groups or interfere with Lewis acid catalysts.
-
-
Optimize Reaction Parameters:
-
Action: If the initial conditions fail, systematically vary the reaction parameters.
-
Temperature: Gradually increase the reaction temperature. Some cycloadditions have a significant activation energy barrier.[12]
-
Catalyst: If applicable, screen different catalysts or increase the catalyst loading. Lewis acids are commonly used to accelerate Diels-Alder reactions.[1][3] For [3+2] cycloadditions, various metal catalysts can be effective.[9][10]
-
Solvent: The choice of solvent can dramatically affect reaction rates.[13][14] Test a range of solvents with different polarities.
-
-
-
Analyze for Side-Products:
-
Action: Carefully analyze the crude reaction mixture by TLC, GC-MS, or LC-MS to identify any side-products.
-
Causality: Identifying the side-products provides crucial clues about the competing reaction pathways.[15] For instance, the presence of a dimer of the diene suggests that the dienophile is not reactive enough.
-
Issue 2: Poor Regio- or Stereoselectivity
Achieving the desired selectivity is often the primary challenge in cycloaddition reactions. The following table summarizes key strategies to improve selectivity.
| Selectivity Issue | Potential Cause | Recommended Solutions | Scientific Rationale |
| Poor Regioselectivity | Similar electronic properties of reacting centers. | - Use a Lewis acid catalyst.- Change the solvent polarity.- Modify the electronic properties of the reactants by changing substituents. | Lewis acids enhance the electronic differences between the reacting atoms.[1][3] Solvents can differentially stabilize the transition states leading to different regioisomers.[14] |
| Poor Diastereoselectivity (endo/exo) | Thermodynamic control favoring the more stable isomer. | - Lower the reaction temperature.- Use a chiral catalyst. | Lower temperatures favor the kinetically controlled product (often the endo isomer in Diels-Alder reactions).[16] Chiral catalysts create a stereochemically defined environment.[6] |
| Poor Enantioselectivity | Achiral reaction conditions. | - Employ a chiral catalyst or a chiral auxiliary.- Use a chiral solvent or additive. | Chiral catalysts and auxiliaries introduce a source of asymmetry that directs the formation of one enantiomer over the other.[6][10] |
Experimental Protocol: Screening Lewis Acids for Improved Regioselectivity in a Diels-Alder Reaction
-
Setup: In parallel reaction vials under an inert atmosphere, add the diene (1.0 equiv) and the dienophile (1.2 equiv) to the chosen solvent (e.g., dichloromethane).
-
Catalyst Addition: To each vial, add a different Lewis acid (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂, Sc(OTf)₃) at a catalytic loading of 10 mol%.
-
Reaction: Stir the reactions at the desired temperature (e.g., 0 °C to room temperature) and monitor the progress by TLC or GC.
-
Analysis: Once the reactions are complete, quench with a suitable reagent (e.g., saturated NaHCO₃ solution). Extract the organic components, dry, and concentrate. Analyze the product mixture by ¹H NMR or GC to determine the ratio of regioisomers.
-
Optimization: Based on the results, select the most promising Lewis acid and further optimize the reaction conditions (catalyst loading, temperature, and reaction time).
Logical Relationship Diagram for Optimizing Selectivity
Caption: Decision-making diagram for addressing poor selectivity in cycloaddition reactions.
References
-
Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]
-
MDPI. (2023). Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics. [Link]
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Journal of the American Chemical Society. (2022). 16-Step Scalable Chemoenzymatic Synthesis of Tetrodotoxin. [Link]
-
Wikipedia. (2023). Cycloaddition. [Link]
-
PMC - NIH. (2023). Inhibition of Free Radical Polymerization: A Review. [Link]
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PMC - NIH. (2023). Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions. [Link]
-
Journal of the American Chemical Society. (2023). Computational Design of a Tetrapericyclic Cycloaddition and the Nature of Potential Energy Surfaces with Multiple Bifurcations. [Link]
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]
-
ACS Publications. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. [Link]
-
Journal of the American Chemical Society. (1981). Use of intramolecular [3 + 2] cycloaddition reactions in the synthesis of natural products. A stereospecific synthesis of (.+-.)-biotin from cycloheptene. [Link]
-
ACS Omega. (2019). Probing into Styrene Polymerization Runaway Hazards: Effects of the Monomer Mass Fraction. [Link]
-
PMC - NIH. (2023). Computational Design of a Tetrapericyclic Cycloaddition and the Nature of Potential Energy Surfaces with Multiple Bifurcations. [Link]
-
Wikipedia. (2023). Diels–Alder reaction. [Link]
-
IUPAC. (1979). CYCLOADDITION MECHANISM AND THE SOLVENT DEPENDENCE OF RATE. [Link]
-
PMC - NIH. (2012). Catalytic asymmetric cycloaddition reactions of enoldiazo compounds. [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. [Link]
-
Accounts of Chemical Research. (2019). Expanding the Frontiers of Higher-Order Cycloadditions. [Link]
-
YouTube. (2015). Diels Alder Reaction Mechanism and Product Trick by Leah4sci. [Link]
-
MDPI. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. [Link]
-
Science and Education Publishing. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. [Link]
-
MDPI. (2021). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. [Link]
-
Fiveable. (2023). [3+2] Cycloaddition Definition. [Link]
-
PMC. (2023). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. [Link]
-
MDPI. (2023). Insight into the Varying Reactivity of Different Catalysts for CO2 Cycloaddition into Styrene Oxide: An Experimental and DFT Study. [Link]
-
Chemistry LibreTexts. (2022). 16.11 Rules of the Diels–Alder Reaction. [Link]
-
PMC - PubMed Central. (2019). Cycloaddition reactions for antiviral compounds. [Link]
-
eScholarship.org. (2017). Bioorthogonal Cycloadditions: Computational Analysis with the Distortion/Interaction Model and Predictions of Reactivities. [Link]
-
ResearchGate. (2021). Regioselectivity Switch Towards the Development of Innovative Diels‐Alder Cycloaddition and Productive Applications in Organic Synthesis. [Link]
-
ACS Publications. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. [Link]
-
ResearchGate. (2018). Best solvent for azide alkyne cycloaddition?. [Link]
-
ResearchGate. (2019). Historical Huisgen's view on the [3+2]-cycloaddition reaction. [Link]
-
Master Organic Chemistry. (2018). Regiochemistry In the Diels-Alder Reaction. [Link]
-
Chemical Science (RSC Publishing). (2022). Predictive chemistry: machine learning for reaction deployment, reaction development, and reaction discovery. [Link]
-
MDPI. (2024). Design of Sustainable Copper-Based Hybrid Catalyst Using Aqueous Extract of Curcuma longa L. for One-Pot Synthesis of 1,2,3-Triazole. [Link]
-
Master Organic Chemistry. (2018). Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. [Link]
-
YouTube. (2025). How Can Polymerization Avoid Unwanted Side Reactions?. [Link]
-
ChemistryViews. (2024). Hyperpyramidalized Alkenes As Synthetic Building Blocks. [Link]
-
YouTube. (2021). 16.6 Cycloaddition Reactions | Organic Chemistry. [Link]
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Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Methods for (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For novel compounds such as (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol, a key intermediate with potential therapeutic applications, establishing robust and reliable analytical methods is a critical step. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectrometric detection (UPLC-MS/MS), through the lens of a comprehensive cross-validation study. Our focus is not merely on the procedural steps but on the scientific rationale underpinning the choices made during method development and validation, ensuring a self-validating system that guarantees data integrity.
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][2] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), which provide a harmonized framework for analytical method validation.[3][4][5]
The Imperative of Cross-Validation
Analytical method cross-validation is essential when two or more analytical procedures are used to generate data for the same drug substance or product. This process ensures that the different methods provide equivalent results, which is a critical consideration during method transfer between laboratories, method updates, or when comparing data from different analytical platforms. The ICH Q2(R2) guideline provides a framework for such validation studies.[6][7]
This guide will compare a robust and widely accessible HPLC-UV method with a more sensitive and selective UPLC-MS/MS method for the quantification of (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol in a simulated process-related impurity sample.
Experimental Design: A Tale of Two Methods
The cross-validation study is designed to assess key analytical performance parameters for both the HPLC-UV and UPLC-MS/MS methods. These parameters, as stipulated by ICH guidelines, include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and limit of quantification (LOQ).[2][4]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in many pharmaceutical quality control laboratories due to its robustness and cost-effectiveness. The method developed for (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol is a reversed-phase HPLC method.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
A stock solution of (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol reference standard is prepared in methanol.[8]
-
Calibration standards are prepared by serial dilution of the stock solution in the mobile phase.
-
The sample, a simulated mixture containing the analyte and potential impurities, is dissolved in the mobile phase.
-
Method 2: Ultra-Performance Liquid Chromatography with Mass Spectrometric Detection (UPLC-MS/MS)
UPLC-MS/MS offers significant advantages in terms of speed, resolution, and sensitivity, making it a powerful tool for trace-level analysis and confirmation.
Experimental Protocol: UPLC-MS/MS
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase: A rapid gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol are monitored for quantification and confirmation.
-
-
Standard and Sample Preparation:
-
Similar to the HPLC-UV method, stock and calibration standards are prepared. However, due to the higher sensitivity of the UPLC-MS/MS system, the concentration range is significantly lower.
-
Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation process, ensuring a comprehensive comparison of the two analytical methods.
Caption: Cross-validation workflow for analytical methods.
Performance Data: A Head-to-Head Comparison
The following tables summarize the hypothetical performance data obtained from the cross-validation study of the HPLC-UV and UPLC-MS/MS methods for the analysis of (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol.
Table 1: Linearity and Range
| Parameter | HPLC-UV | UPLC-MS/MS | Acceptance Criteria (ICH) |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 0.01 - 10 | 80-120% of test concentration |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | UPLC-MS/MS | Acceptance Criteria (ICH) |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 98.0 - 102.0% |
| Precision (Repeatability, %RSD) | ≤ 1.5% | ≤ 1.0% | ≤ 2.0% |
| Precision (Intermediate, %RSD) | ≤ 2.0% | ≤ 1.5% | ≤ 3.0% |
Table 3: Sensitivity
| Parameter | HPLC-UV | UPLC-MS/MS | Rationale |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 | 0.005 | UPLC-MS/MS offers 100-fold greater sensitivity |
Interpreting the Results: Causality and Insights
Both the HPLC-UV and UPLC-MS/MS methods demonstrated acceptable performance according to ICH guidelines. However, the choice of method for a specific application depends on the intended purpose.
-
HPLC-UV: This method is highly suitable for routine quality control testing of the drug substance where the concentration of the analyte is relatively high. Its robustness, lower cost, and simpler operation make it a practical choice for this purpose.
-
UPLC-MS/MS: The superior sensitivity and selectivity of the UPLC-MS/MS method make it the ideal choice for applications such as impurity profiling, metabolite identification, and analysis of low-concentration samples. The use of MRM provides a high degree of confidence in the identity of the analyte, which is crucial in these applications. A novel UPLC-MS/MS method was developed for the determination of isoxazoline derivatives in plasma, highlighting the technique's suitability for complex matrices.[9]
Logical Relationships in Method Validation
The validation parameters are interconnected, forming a logical framework that ensures the overall reliability of the analytical method.
Caption: Interrelationship of analytical validation parameters.
Conclusion: A Symbiotic Approach to Analytical Assurance
This comparative guide demonstrates that both HPLC-UV and UPLC-MS/MS are valuable tools for the analysis of (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol. The cross-validation study confirms that, within their respective validated ranges, both methods can provide accurate and precise results. The selection of the appropriate method should be a strategic decision based on the specific analytical challenge at hand. For routine, high-concentration assays, the practicality of HPLC-UV is often favored. For demanding applications requiring high sensitivity and confirmatory data, UPLC-MS/MS is the superior choice. Ultimately, a well-characterized and cross-validated suite of analytical methods provides the robust foundation necessary for confident drug development.
References
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
-
ICH Q2(R2) Validation of analytical procedures. International Council for Harmonisation. [Link]
-
Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
EMA publishes Document on the Validation of analytical Methods. GMP Compliance. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
-
A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. National Institutes of Health. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. GMP Compliance. [Link]
-
METHANOL. Food and Agriculture Organization of the United Nations. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
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- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fao.org [fao.org]
- 9. A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Molecular Docking of Isoxazole Derivatives Against Cyclooxygenase-2 (COX-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, practical comparison of two widely used molecular docking platforms, AutoDock Vina and Schrödinger's Glide, for the evaluation of isoxazole derivatives targeting Cyclooxygenase-2 (COX-2). We will move beyond a simple software tutorial to explain the scientific rationale behind each step, ensuring a robust and reproducible computational workflow. This document is designed to empower researchers to not only perform these studies but also to critically evaluate the results in the context of drug discovery.
The Scientific Imperative: Why Isoxazoles and COX-2?
The isoxazole motif is a cornerstone in medicinal chemistry, present in a variety of FDA-approved drugs.[1] Its unique electronic and structural properties make it a versatile scaffold for designing selective enzyme inhibitors. Cyclooxygenase-2 (COX-2) is a well-validated target for anti-inflammatory drugs. Overexpression of COX-2 is implicated in inflammatory diseases and some cancers.[2] Isoxazole-containing compounds, such as Celecoxib and Valdecoxib, have been successfully developed as selective COX-2 inhibitors. Therefore, the interaction of isoxazole derivatives with COX-2 represents a compelling case study for comparative molecular docking.
This guide will utilize the crystal structure of murine COX-2 complexed with a selective inhibitor (PDB ID: 1CX2) as our target protein.[3] For our comparative analysis, we will focus on two well-known isoxazole-based COX-2 inhibitors:
-
Celecoxib: A selective COX-2 inhibitor widely used in the treatment of arthritis.[4]
-
Valdecoxib: Another potent and selective COX-2 inhibitor.[5][6]
By comparing the docking performance of these two ligands with known inhibitory activity against COX-2, we can gain insights into the strengths and nuances of AutoDock Vina and Glide.
Conceptual Framework: The "Lock and Key" in the Digital Age
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[7] This allows us to estimate the strength of the interaction, often expressed as a binding affinity or docking score. The fundamental principle is to find the most energetically favorable conformation of the ligand within the protein's active site.
A critical aspect of any docking study is the validation of the protocol. This ensures that the chosen parameters and methods can accurately reproduce known binding modes. In this guide, we will emphasize self-validating systems and explain the causality behind our experimental choices.
Experimental Workflow: A Tale of Two Docking Engines
We will now delineate the step-by-step protocols for preparing our target and ligands, and for performing the docking simulations using both AutoDock Vina and Schrödinger's Glide.
Diagram: Overall Comparative Docking Workflow
Caption: Comparative workflow for molecular docking of isoxazole derivatives with COX-2 using AutoDock Vina and Glide.
Part 1: Target and Ligand Preparation
Accurate preparation of the protein and ligand structures is paramount for a successful docking study. Garbage in, garbage out is a well-known adage in computational chemistry.
Target Protein Preparation (COX-2, PDB ID: 1CX2)
The initial PDB file contains the raw crystallographic data. We need to process this to make it suitable for docking.
-
Fetch the PDB File: Download the structure of COX-2 (PDB ID: 1CX2) from the RCSB Protein Data Bank.
-
Clean the Protein:
-
Open the PDB file in AutoDockTools (ADT).
-
Remove water molecules (Edit > Delete Water). Water molecules can interfere with the docking process unless they are known to play a crucial role in ligand binding.
-
Remove any co-crystallized ligands and other heteroatoms that are not part of the protein or essential cofactors.
-
-
Add Hydrogens:
-
Go to Edit > Hydrogens > Add.
-
Select "Polar only" and click "OK". This adds hydrogens to polar atoms, which is crucial for correct hydrogen bonding calculations.
-
-
Assign Charges:
-
Go to Edit > Charges > Add Kollman Charges. This adds partial charges to the protein atoms, which are necessary for the scoring function.
-
-
Save as PDBQT:
-
Go to Grid > Macromolecule > Choose. Select the protein and save it in the PDBQT format. This format contains the atomic coordinates, partial charges, and atom types required by AutoDock Vina.
-
-
Import the Structure:
-
In Maestro, go to File > Get PDB and enter 1CX2.
-
-
Protein Preparation Wizard: [8]
-
Open the Protein Preparation Wizard (Tasks > Protein Preparation Wizard).
-
This powerful tool automates several key steps:
-
Assigns bond orders.
-
Adds hydrogens.
-
Creates disulfide bonds.
-
Fills in missing side chains and loops using Prime.
-
Optimizes the hydrogen-bonding network.
-
-
Review the prepared structure to ensure its integrity.
-
Ligand Preparation (Celecoxib and Valdecoxib)
Ligands must also be prepared to ensure they have the correct 3D structure, ionization state, and stereochemistry.
-
Obtain Ligand Structures:
-
Convert to 3D and Prepare:
-
Open the SDF file in a molecular editor like Avogadro or Open Babel to generate a 3D conformation and save it as a PDB file.
-
In ADT, go to Ligand > Input > Open and select the ligand PDB file.
-
ADT will automatically add Gasteiger charges.
-
Go to Ligand > Torsion Tree > Detect Root to define the rotatable bonds.
-
Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT).
-
-
Import Ligand Structures:
-
Import the 2D SDF files into your Maestro project.
-
-
LigPrep:
-
Open LigPrep (Tasks > LigPrep).
-
This tool will:
-
Generate a high-quality 3D structure.
-
Produce various ionization states at a specified pH (e.g., 7.4).
-
Enumerate stereoisomers and tautomers.
-
Perform an initial energy minimization.
-
-
Part 2: Docking Simulation
With our prepared protein and ligands, we can now proceed with the docking calculations.
AutoDock Vina[16][17]
-
Grid Box Generation:
-
In ADT, with the prepared protein loaded, go to Grid > Grid Box.
-
A box will appear around the protein. Adjust the size and position of this box to encompass the entire active site where the ligand is expected to bind. The co-crystallized ligand in the original PDB file can be used as a guide to define the center of the grid box.
-
-
Configuration File:
-
Create a text file (e.g., conf.txt) and specify the receptor, ligand, and grid box parameters.
-
-
Running the Docking:
-
Open a terminal or command prompt and navigate to the directory containing your prepared files.
-
Execute the following command: vina --config conf.txt --log results.log
-
Vina will perform the docking and output the results, including the binding affinity (in kcal/mol) and the coordinates of the docked poses, into a PDBQT file.
-
Glide (Schrödinger Maestro)[7][10]
-
Receptor Grid Generation:
-
Go to Tasks > Receptor Grid Generation.
-
Define the active site by selecting the co-crystallized ligand or by specifying the center of the grid box.
-
The grid generation process pre-calculates the potential energy grid for different atom types, which speeds up the subsequent docking calculations.
-
-
Ligand Docking:
-
Go to Tasks > Ligand Docking.
-
Select the generated receptor grid file.
-
Choose the prepared ligands from your project.
-
Select the docking precision (e.g., SP for Standard Precision or XP for Extra Precision).
-
Start the docking job. Glide will output the docked poses and a range of scores, including the GlideScore, which is a proprietary scoring function that estimates the binding affinity.
-
Part 3: Results and Comparative Analysis
The output of a docking simulation provides a wealth of information that needs to be carefully analyzed.
Data Presentation
The following table summarizes the experimental inhibitory concentrations and the predicted binding affinities from our comparative docking study.
| Compound | Experimental IC50 (COX-2) | AutoDock Vina Binding Affinity (kcal/mol) | GlideScore (XP) (kcal/mol) |
| Celecoxib | ~0.05 µM[6] | [Example Value: -9.8] | [Example Value: -10.5] |
| Valdecoxib | ~0.005 µM[6] | [Example Value: -10.2] | [Example Value: -11.1] |
Note: The docking scores are illustrative and will vary based on the specific parameters used.
Analysis of Binding Poses and Interactions
Visual inspection of the docked poses is crucial for understanding the interactions between the ligand and the protein.
Sources
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- 4. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. schrodinger.com [schrodinger.com]
- 9. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guidance is synthesized from data on structurally similar compounds, including isoxazole derivatives and methanol, to ensure a high standard of safety in the laboratory. The procedural recommendations herein are designed to be a self-validating system of safety, grounded in established principles of chemical handling.
Hazard Assessment: A Proactive Approach to Safety
Given the structure of (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol, a composite hazard profile must be assumed, drawing from its constituent chemical moieties: the isoxazole ring and the methanol group.
-
Isoxazole Moiety: Isoxazole-based molecules are recognized for their wide-ranging applications in pharmaceutical development due to their biological activity.[1] A structurally similar compound, (5-Phenylisoxazol-3-yl)methanol, is classified as harmful if swallowed and causes skin and serious eye irritation.[2] Therefore, it is prudent to assume that (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol may exhibit similar irritant properties.
-
Methanol Moiety: The presence of the methanol group introduces hazards associated with methanol itself. Methanol is highly flammable and toxic if swallowed, in contact with skin, or if inhaled.[3][4][5][6][7] It can cause damage to organs, particularly the central nervous system and the visual organs.[6][7]
Inferred Hazard Summary for (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol:
| Hazard Classification | Anticipated Risk |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed Toxic. Based on the methanol component.[3][6][7] |
| Flammability | Assumed Highly Flammable. Based on the methanol component.[4][5] |
| Skin Corrosion/Irritation | Assumed to be a Skin Irritant. Based on data for analogous isoxazole compounds.[2] |
| Serious Eye Damage/Irritation | Assumed to Cause Serious Eye Irritation. Based on data for analogous isoxazole compounds.[2] |
| Specific Target Organ Toxicity | Assumed to Cause Damage to Organs. (e.g., central nervous system, eyes) based on the methanol component.[6][7] |
Personal Protective Equipment (PPE): Your Primary Barrier to Exposure
A multi-layered approach to PPE is essential to mitigate the anticipated hazards of (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol. All PPE should be inspected for integrity before each use.[8]
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or tight-sealing safety goggles. A face shield is recommended when there is a splash hazard. | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is crucial to protect against dust particles and splashes. |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber are generally recommended for methanol). A lab coat or chemical-resistant apron must be worn. | Prevents direct skin contact, which may cause irritation and systemic toxicity.[9] Double gloving is recommended when handling the neat compound.[10][11] Gloves should be changed regularly, at least every 30-60 minutes, or immediately if contaminated or damaged.[10] |
| Respiratory Protection | To be used in a well-ventilated area or in a chemical fume hood. If engineering controls are not sufficient, a respirator may be required. | An appropriate respirator should be used if there is a risk of inhaling vapors or aerosols, especially when handling powders or creating solutions.[12] |
dot
Caption: Chemical Waste Disposal Workflow.
By adhering to these guidelines, researchers can handle (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methanol with a high degree of safety, protecting themselves, their colleagues, and the environment.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]
-
State of Michigan. (2014, March 19). SAFETY DATA SHEET - Methanol (230, 232, 233). Retrieved from [Link]
-
National Institute of Standards and Technology. (2015, March 13). SAFETY DATA SHEET. Retrieved from [Link]
-
National Science Teachers Association. (n.d.). Safer Handling of Alcohol in the Laboratory. Retrieved from [Link]
- Unknown. (n.d.).
-
MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
- UCLA EH&S. (2012, October 23).
- Unknown. (2009, April 27).
- Agilent Technologies, Inc. (2024, August 23).
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- ETH Zurich. (n.d.).
- Unknown. (2023, November 22).
- VAC Aero. (2015, January 14).
- BenchChem. (2025). Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
- National Institutes of Health. (n.d.).
-
Methanol Institute. (2019, April 15). How to Safely handle Methanol. Retrieved from [Link]
- Unknown. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
-
Occupational Safety and Health Administration. (n.d.). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. fishersci.ca [fishersci.ca]
- 3. carlroth.com [carlroth.com]
- 4. michigan.gov [michigan.gov]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. agilent.com [agilent.com]
- 7. methanex.com [methanex.com]
- 8. vacaero.com [vacaero.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pppmag.com [pppmag.com]
- 11. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
